molecular formula C16H11F6NO3 B12597919 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide CAS No. 634184-94-4

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide

Cat. No.: B12597919
CAS No.: 634184-94-4
M. Wt: 379.25 g/mol
InChI Key: RDLRRKYQQGDBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with trifluoromethyl groups at the 3 and 5 positions of the phenyl ring, a hydroxyl group at the 2 position, and a methoxy group at the 4 position. These functional groups contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-bis(trifluoromethyl)aniline and 2-hydroxy-4-methoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amine and carboxylic acid groups. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide typically involves direct amidation reactions. For instance, a metal- and catalyst-free approach has been reported, where the compound is synthesized through the reaction of 3,5-bis(trifluoromethyl)benzylamine with appropriate acylating agents under controlled conditions . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Cholinesterase Inhibition

One of the prominent applications of this compound is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in regulating neurotransmission in the brain. The compound has been designed as a dual inhibitor to improve therapeutic efficacy in treating neurodegenerative diseases such as Alzheimer's disease .

  • Case Study: A series of analogues were synthesized to enhance the potency of cholinesterase inhibition. The derivatives were tested in vitro against AChE from electric eel and BuChE from equine serum using spectrophotometric methods, showing promising results in improving cognitive function .

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced activity against drug-resistant bacterial strains.

  • Case Study: A study synthesized various derivatives based on this compound and evaluated their antimicrobial effects against Staphylococcus aureus biofilms. The results indicated minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL for some derivatives, highlighting their potential as effective antimicrobial agents .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications, particularly in materials science.

UV Absorption

Compounds featuring trifluoromethyl groups are known for their stability and UV absorption capabilities. This characteristic can be harnessed in coatings and adhesives to enhance durability and resistance to photodegradation.

  • Data Table: UV Absorption Properties
Compound NameApplication AreaUV StabilityRemarks
This compoundCoatingsHighEffective against UV degradation
Analogous CompoundsAdhesivesModerateSuitable for indoor applications

Mechanism of Action

The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea core instead of a benzamide core.

    3,5-Bis(trifluoromethyl)aniline: This compound lacks the hydroxyl and methoxy groups but retains the trifluoromethyl-substituted phenyl ring.

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is unique due to the combination of functional groups that confer distinct chemical properties and reactivity. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating hydroxyl and methoxy groups creates a versatile compound with diverse applications in various fields.

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of trifluoromethyl groups which enhance its lipophilicity and biological activity. The molecular formula is C16H14F6NO3C_{16}H_{14}F_6NO_3, with a molecular weight of approximately 385.28 g/mol. The trifluoromethyl substituents are known to significantly influence the pharmacokinetic properties of compounds, making them more effective in various biological contexts.

1. Inhibition of Kinases

Research indicates that compounds with a similar structural motif often act as inhibitors of various kinases. For instance, a related compound has been shown to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the low nanomolar range, suggesting that this compound may exhibit similar inhibitory effects on kinases involved in cancer progression .

2. Antimicrobial Activity

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties. Studies have demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl compounds exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess significant antibacterial properties.

Biological Activity Data

Activity IC50 Value Target Reference
EGFR InhibitionLow nanomolarEpidermal Growth Factor
Antimicrobial ActivityMIC < 8 µg/mLMRSA
NF-κB InhibitionNot specifiedNF-κB Pathway

Case Study 1: Cancer Treatment

In a preclinical study examining the effects of similar compounds on cancer cell lines, researchers found that this compound significantly reduced cell viability in EGFR-dependent cancer cells. The mechanism was attributed to the inhibition of downstream signaling pathways critical for cell proliferation and survival.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against various strains of bacteria. Results indicated that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Properties

CAS No.

634184-94-4

Molecular Formula

C16H11F6NO3

Molecular Weight

379.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C16H11F6NO3/c1-26-11-2-3-12(13(24)7-11)14(25)23-10-5-8(15(17,18)19)4-9(6-10)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

RDLRRKYQQGDBAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.